TDRL-551

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

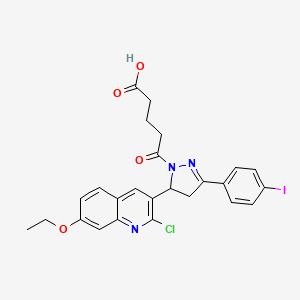

C25H23ClIN3O4 |

|---|---|

Molecular Weight |

591.8 g/mol |

IUPAC Name |

5-[3-(2-chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C25H23ClIN3O4/c1-2-34-18-11-8-16-12-19(25(26)28-20(16)13-18)22-14-21(15-6-9-17(27)10-7-15)29-30(22)23(31)4-3-5-24(32)33/h6-13,22H,2-5,14H2,1H3,(H,32,33) |

InChI Key |

QHNTZIUSUGGSNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)I)Cl |

Origin of Product |

United States |

Foundational & Exploratory

TDRL-551: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDRL-551 is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR). By disrupting the interaction between RPA and single-stranded DNA (ssDNA), this compound effectively stalls key DNA repair pathways, notably Nucleotide Excision Repair (NER) and Homologous Recombination (HR). This mechanism of action not only imparts single-agent anti-cancer activity but also sensitizes tumor cells to DNA-damaging chemotherapeutic agents such as platinum-based drugs. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The integrity of the human genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. However, cancer cells often exhibit a heightened reliance on these pathways for their survival and proliferation, making them attractive targets for therapeutic intervention. Replication Protein A (RPA) is a heterotrimeric protein that plays a pivotal role in multiple DNA repair processes by binding to and stabilizing single-stranded DNA (ssDNA) intermediates. This compound has been identified as a potent inhibitor of the RPA-ssDNA interaction, demonstrating promise as both a standalone anticancer agent and a synergistic partner for existing chemotherapies.

Mechanism of Action

This compound functions by directly binding to RPA, thereby inhibiting its ability to associate with ssDNA. This disruption of the RPA-ssDNA interaction is the linchpin of this compound's therapeutic effect, as it impedes the function of several DNA repair pathways that are crucial for cancer cell survival.

Inhibition of Nucleotide Excision Repair (NER)

The NER pathway is responsible for repairing bulky DNA lesions, such as those induced by platinum-based chemotherapy. RPA is essential for stabilizing the ssDNA bubble that forms around the lesion and for the proper positioning of the endonucleases that excise the damaged segment. By preventing RPA from binding to ssDNA, this compound effectively stalls the NER process, leading to an accumulation of unrepaired DNA damage and subsequent cell death.

Disruption of Homologous Recombination (HR)

HR is a high-fidelity repair pathway for DNA double-strand breaks (DSBs). A key step in HR is the resection of the DSB ends to generate 3' ssDNA overhangs, which are then coated by RPA. RPA protects these overhangs from degradation and facilitates the subsequent loading of RAD51, a critical recombinase. This compound's inhibition of RPA-ssDNA binding disrupts this process, leading to impaired HR-mediated repair of DSBs.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro and Cellular IC50 Values for this compound

| Assay Type | Cell Line | IC50 (µM) |

| In Vitro (EMSA) | - | 18 |

| Cellular (Clonogenic Survival) | A2780 (Epithelial Ovarian Cancer) | 25 |

| Cellular (Clonogenic Survival) | H460 (Non-Small Cell Lung Cancer) | Similar to A2780 |

| Cellular (Clonogenic Survival) | SKOV3 (Epithelial Ovarian Cancer) | Similar to A2780 |

| Cellular (Clonogenic Survival) | A2780/R (Cisplatin-Resistant EOC) | Similar to A2780 |

| Cellular (Clonogenic Survival) | OVCA429 (Epithelial Ovarian Cancer) | Similar to A2780 |

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents

| Combination Agent | Cell Line | Effect | Combination Index (CI) |

| Cisplatin | A2780 | Synergistic | < 1 |

| Etoposide | A2780 | Mildly Synergistic | > 0.8 at high fraction affected |

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.

-

Cell Seeding: Cancer cell lines (e.g., A2780, H460) are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 1-200 µM) for a specified duration (e.g., 48 hours).

-

Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in treated wells to that in untreated control wells. IC50 values are determined by fitting the data to a dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to directly assess the ability of this compound to inhibit the binding of RPA to ssDNA.

-

Probe Preparation: A single-stranded DNA oligonucleotide (e.g., 30-40 bases) is end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: Purified recombinant human RPA is incubated with the labeled ssDNA probe in a binding buffer. This compound at various concentrations is added to the reaction mixture.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to autoradiography film or imaged using a fluorescence scanner. The inhibition of the RPA-ssDNA complex formation is visualized as a decrease in the shifted band corresponding to the complex.

-

Quantification: The intensity of the shifted bands is quantified, and the IC50 value for the inhibition of RPA-ssDNA binding is calculated.

Fluorescence Displacement Assay

This assay provides an alternative method to measure the inhibition of RPA-ssDNA interaction in a high-throughput format.

-

Assay Setup: A fluorescent DNA intercalating dye (e.g., SYBR Green) is incubated with ssDNA, resulting in a high fluorescence signal.

-

RPA Binding: Purified RPA is added to the ssDNA-dye complex. RPA binding to ssDNA displaces the dye, leading to a decrease in fluorescence.

-

Inhibitor Addition: this compound is titrated into the reaction. If this compound inhibits RPA-ssDNA binding, the dye will re-associate with the ssDNA, resulting in an increase in fluorescence.

-

Data Analysis: The change in fluorescence is measured, and the concentration of this compound that causes 50% of the maximal fluorescence increase is determined.

Visualizations

Signaling Pathways

TDRL-551: A Technical Guide to a First-in-Class Replication Protein A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TDRL-551, a small molecule inhibitor of Replication Protein A (RPA). This compound represents a significant development in the targeting of DNA damage response (DDR) pathways for cancer therapy. By disrupting the crucial interaction between RPA and single-stranded DNA (ssDNA), this compound induces replication stress and sensitizes cancer cells to DNA-damaging agents. This document details the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, offering a comprehensive resource for researchers in oncology and drug development.

Introduction to Replication Protein A (RPA) and Its Role in Cancer

Replication Protein A is a heterotrimeric protein complex essential for maintaining genome integrity. It plays a critical role in DNA replication, repair, and recombination by binding to and stabilizing single-stranded DNA intermediates.[1][2] In the context of cancer, elevated levels of RPA are often observed and are associated with increased tolerance to the genotoxic stress inherent in rapidly proliferating tumor cells.[1] This makes RPA an attractive therapeutic target. Inhibition of RPA's function can lead to "RPA exhaustion," a state where the cell's capacity to manage ssDNA is overwhelmed, leading to replication catastrophe and cell death.[2]

This compound: A Potent Inhibitor of the RPA-DNA Interaction

This compound is a first-generation small molecule inhibitor designed to block the interaction between RPA and ssDNA.[1][3] It emerged from the optimization of its predecessor, TDRL-505, and demonstrates enhanced potency.[1]

Mechanism of Action

This compound directly binds to the major DNA-binding domains of RPA, specifically DNA binding domains A and B (DBD-A and DBD-B) located on the RPA70 subunit.[1][4] This binding competitively inhibits the association of RPA with ssDNA, thereby disrupting downstream DNA metabolic processes.[1] While this compound and its predecessor TDRL-505 both target the DBD-A/B region, the improved potency of this compound may be attributed to potential interactions with other sites on the full RPA protein.[1]

In Vitro and Cellular Activity

The inhibitory activity of this compound has been quantified through various assays, demonstrating its potency in both biochemical and cellular contexts.

| Assay Type | Metric | Value (µM) | Cell Line/System | Reference |

| In Vitro (EMSA) | IC50 | 18 | Purified RPA protein | [1][3] |

| Cellular (Clonogenic Survival) | IC50 | 25 | A2780 (Epithelial Ovarian Cancer) | [1][3] |

| Cellular (Clonogenic Survival) | IC50 | Similar to A2780 | H460 (Non-Small Cell Lung Cancer) | [1] |

| Cellular (Clonogenic Survival) | IC50 | Similar to A2780 | SKOV3 (Epithelial Ovarian Cancer) | [1] |

| Cellular (Clonogenic Survival) | IC50 | Similar to A2780 | OVCA429 (Epithelial Ovarian Cancer) | [1] |

| Cellular (Clonogenic Survival) | IC50 | Similar to A2780 | A2780/CP70 (Cisplatin-Resistant Ovarian Cancer) | [1] |

Table 1: Summary of this compound In Vitro and Cellular Activity

Preclinical Efficacy of this compound

Single-Agent Activity

Preclinical studies have demonstrated that this compound exhibits single-agent anti-cancer activity. In a non-small cell lung cancer (NSCLC) xenograft model using H460 cells, intraperitoneal administration of this compound at doses up to 200 mg/kg showed significant tumor growth inhibition, comparable to that of the standard-of-care chemotherapeutic agent, carboplatin (B1684641).[1]

Synergy with Platinum-Based Chemotherapy

A key therapeutic strategy for this compound is its use in combination with DNA-damaging agents like platinum-based drugs (e.g., cisplatin, carboplatin). By inhibiting RPA's role in DNA repair, this compound enhances the cytotoxic effects of these agents. In vitro studies with the A2780 ovarian cancer cell line showed a synergistic effect when this compound was combined with cisplatin.[1] This synergistic relationship was also observed in vivo, where the combination of this compound and carboplatin resulted in the most significant tumor growth inhibition in the H460 NSCLC xenograft model.[1]

Signaling Pathway Inhibition

This compound-mediated inhibition of RPA's ssDNA binding function directly impacts the ATR-Chk1 signaling pathway, a critical component of the DNA damage response.

Upon replication stress, such as that induced by DNA damaging agents, stretches of ssDNA are generated. RPA rapidly coats these ssDNA regions, forming a platform for the recruitment of the ATRIP-ATR kinase complex.[2][3][5][6] This leads to the activation of ATR, which then phosphorylates and activates Chk1, a key effector kinase that mediates cell cycle arrest and facilitates DNA repair.[2][3][5][6] By preventing the initial binding of RPA to ssDNA, this compound effectively abrogates the activation of this entire signaling cascade, leading to unresolved DNA damage and ultimately, replication catastrophe and cell death.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the in vitro inhibitory effect of this compound on the RPA-ssDNA interaction.

Protocol:

-

Reaction Setup: In a reaction buffer, incubate purified human RPA protein with this compound at a range of concentrations (e.g., 1-125 µM).[1]

-

Probe Addition: Add a radiolabeled single-stranded oligonucleotide probe to the reaction mixture.

-

Binding Reaction: Incubate the mixture to allow for the binding of RPA to the ssDNA probe.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. The intensity of the bands corresponding to the RPA-ssDNA complex is quantified, and the data is used to calculate the IC50 value of this compound.[1]

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound, alone or in combination with other agents, on the reproductive viability of cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A2780, H460) in 6-well or 24-well plates and allow them to adhere overnight.[1]

-

Treatment: Treat the cells with this compound, cisplatin, or a combination of both for a specified duration (e.g., 48 hours).[1]

-

Re-plating: After treatment, harvest the cells and re-plate them at a low density (e.g., 500-1000 cells per 10 cm dish) in fresh media.[1]

-

Colony Formation: Incubate the dishes for 8-10 days to allow for the formation of visible colonies.[1]

-

Staining and Counting: Fix the colonies with glutaraldehyde (B144438) and stain them with crystal violet. The number of colonies in each dish is then counted.[1]

-

Data Analysis: The surviving fraction of cells is calculated for each treatment condition relative to the untreated control, and this data is used to determine the IC50 value.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Protocol:

-

Cell Implantation: Subcutaneously implant human H460 NSCLC cells (e.g., 2 x 10^6 cells in Matrigel) into the flanks of immunodeficient mice (e.g., NOD/SCID mice).[1]

-

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size, randomize the mice into treatment groups.[1]

-

Treatment Administration: Administer this compound (e.g., up to 200 mg/kg in a formulation of 20% DMSO, 10% Tween 80, and 70% PBS) via intraperitoneal (IP) injection. For combination studies, administer carboplatin (e.g., 50 mg/kg, IP) according to the experimental schedule.[1]

-

Monitoring: Monitor tumor volume and mouse body weight regularly throughout the study.[1]

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis. The tumor growth inhibition for each treatment group is calculated and compared.[1]

Evolution to Second-Generation Inhibitors: NERx-329

While this compound demonstrated proof-of-concept for RPA inhibition, it possessed certain chemical liabilities that limited its clinical potential.[7] This led to the development of second-generation RPA inhibitors, such as NERx-329.[7] NERx-329 exhibits improved RPA inhibitory potency, solubility, and cellular uptake compared to this compound.[7] It has shown single-agent anti-cancer activity in a broad range of cancer cells and in lung cancer xenograft models, as well as synergy with various DNA damaging agents and DDR inhibitors.[7]

Conclusion and Future Directions

This compound has been instrumental in validating Replication Protein A as a viable target for cancer therapy. Its ability to disrupt the RPA-DNA interaction, induce replication stress, and synergize with conventional chemotherapies has paved the way for the development of more potent and clinically promising second-generation inhibitors. Future research will likely focus on the continued optimization of RPA inhibitors, the identification of predictive biomarkers for patient stratification, and the exploration of novel combination therapies to further exploit the vulnerabilities of cancers with deficient DNA damage response pathways.

References

- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATRIP Binding to Replication Protein A-Single-stranded DNA Promotes ATR–ATRIP Localization but Is Dispensable for Chk1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholarly Article or Book Chapter | Reconstitution of RPA-covered single-stranded DNA-activated ATR-Chk1 signaling | ID: zg64tv09w | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of TDRL-551: A Novel Replication Protein A Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TDRL-551 is a novel small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) pathway. By targeting the interaction between RPA and single-stranded DNA (ssDNA), this compound has demonstrated potent single-agent anti-cancer activity and a synergistic effect with platinum-based chemotherapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its efficacy.

Introduction

Replication Protein A (RPA) is a heterotrimeric protein complex essential for DNA replication, repair, and recombination.[1] Its primary function is to bind to and stabilize single-stranded DNA (ssDNA) intermediates that form during these processes. In cancer cells, which often exhibit increased replication stress and reliance on DNA repair pathways, RPA is a compelling therapeutic target. Inhibition of the RPA-ssDNA interaction can disrupt DNA repair, leading to the accumulation of lethal DNA damage and subsequent cell death.

This compound was identified through the screening of analogs of a previously reported RPA inhibitor, TDRL-505.[1] This second-generation inhibitor exhibits enhanced in vitro and cellular activity, making it a promising candidate for further development as an anti-cancer agent.

Discovery and Synthesis of this compound

This compound was developed as part of a series of analogs of the initial lead compound, TDRL-505. The synthetic strategy involved a five-step process designed to explore the structure-activity relationship of this class of compounds.

Synthesis of TDRL-505 Analogs

The general synthetic route for TDRL-505 analogs, including this compound, is a five-step process:[1]

-

Acylation of Alkoxyanilines: The synthesis begins with the acylation of substituted alkoxyanilines with acetic anhydride (B1165640).

-

Vilsmeier-Haack Formylation: This is followed by a Vilsmeier-Haack reaction to introduce a formyl group, yielding quinoline (B57606) carbaldehydes.

-

Aldol Condensation: The resulting aldehydes undergo an Aldol condensation with appropriate methyl ketones to form enones.

-

Pyrazoline Formation: Treatment of the enones with hydrazine (B178648) hydrate (B1144303) leads to the formation of the 2-pyrazoline (B94618) core.

-

Final Acylation: The final step involves the acylation of the pyrazoline nitrogen with a cyclic anhydride to produce the desired oxoacid final products.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the binding of RPA to ssDNA.[1] This disruption of the RPA-ssDNA interaction is central to its therapeutic activity.

Preclinical Efficacy

The anti-cancer activity of this compound has been evaluated in both in vitro and in vivo models, demonstrating its potential as a therapeutic agent.

Quantitative Data Summary

| Assay Type | Cell Line / Model | Endpoint | TDRL-505 | This compound | Reference |

| In Vitro | |||||

| EMSA | - | IC50 (µM) | 38 | 18 | [1] |

| Clonogenic Survival | A2780 | IC50 (µM) | 55 | 25 | [1] |

| In Vivo | |||||

| Xenograft | H460 NSCLC | Tumor Growth Inhibition | - | Significant | [1] |

| Xenograft | H460 NSCLC | Combination with Carboplatin (B1684641) | - | Synergistic | [1] |

In Vitro Studies

This compound demonstrated a more than two-fold increase in inhibitory activity against RPA-ssDNA binding in an Electrophoretic Mobility Shift Assay (EMSA) compared to its parent compound, TDRL-505.[1] This enhanced in vitro activity translated to improved cellular potency, as evidenced by a lower IC50 value in clonogenic survival assays using the A2780 epithelial ovarian cancer cell line.[1]

In Vivo Studies

In a non-small cell lung cancer (NSCLC) xenograft model using H460 cells in NOD/SCID mice, this compound exhibited significant single-agent anti-cancer activity.[1] Furthermore, when combined with the platinum-based chemotherapeutic agent carboplatin, this compound demonstrated a synergistic effect, leading to enhanced tumor growth inhibition.[1] The compound was well-tolerated at effective doses.[1]

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

This protocol was used to determine the in vitro inhibitory activity of this compound on the RPA-ssDNA interaction.

-

Reaction Mixture:

-

50 nM full-length, heterotrimeric human RPA (fl-RPA)

-

2.5 nM 5'-[32P]-labeled 34-base DNA

-

20 mM HEPES (pH 7.0)

-

1 mM DTT

-

0.001% NP-40

-

100 mM NaCl

-

5 mM MgCl2

-

50 µg/ml bovine serum albumin (BSA)

-

This compound (or other test compounds) dissolved in DMSO, titrated to desired concentrations.

-

-

Procedure:

-

The reaction components were combined in a total volume of 20 µL.

-

The mixture was incubated to allow for RPA-DNA binding and inhibition by the compound.

-

The samples were resolved on a native polyacrylamide gel.

-

The gel was dried and exposed to X-ray film to visualize the radiolabeled DNA.

-

The intensity of the shifted bands (RPA-DNA complex) was quantified to determine the IC50 values.[1]

-

Clonogenic Survival Assay

This assay was performed to assess the single-agent cytotoxicity and synergistic effects of this compound in combination with cisplatin (B142131) in the A2780 ovarian cancer cell line.

-

Procedure:

-

A2780 cells were seeded in 6-well plates at a low density.

-

Cells were treated with a range of concentrations of this compound, cisplatin, or a combination of both. The concentration range was based on the IC50 of each agent (typically X/4 to 3X).

-

The plates were incubated for a period sufficient for colony formation (typically 10-14 days).

-

Colonies were fixed and stained with crystal violet.

-

Colonies containing at least 50 cells were counted.

-

The surviving fraction was calculated for each treatment condition.

-

For combination studies, the Combination Index (CI) was calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]

-

In Vivo Efficacy in NSCLC Xenograft Model

This study evaluated the anti-tumor activity of this compound alone and in combination with carboplatin in an H460 NSCLC xenograft model.

-

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.

-

Tumor Implantation: 2 x 106 H460 NSCLC cells in Matrigel were implanted into the hind flanks of the mice.[1]

-

Treatment:

-

This compound Formulation: 20% DMSO, 10% Tween 80, 70% PBS.

-

This compound Dosing: 200 mg/kg administered via intraperitoneal (IP) injection.

-

Carboplatin Dosing: Administered as per the experimental design.

-

Dosing Schedule: this compound was administered on a specific schedule (e.g., bi-weekly), and carboplatin was administered typically once a week.

-

-

Tumor Measurement: Tumor volumes were measured regularly using calipers and calculated using the formula: Volume = (length x width2) / 2.

-

Endpoint: Tumor growth inhibition was the primary endpoint. Animal body weight was monitored to assess toxicity.[1]

Signaling Pathway Context

This compound's mechanism of action is rooted in the disruption of the DNA Damage Response (DDR), a network of signaling pathways that detect and repair DNA lesions. RPA is a central player in two major repair pathways: Nucleotide Excision Repair (NER) and Homologous Recombination (HR).

By inhibiting RPA, this compound effectively cripples these critical repair pathways, leading to the accumulation of unresolved DNA damage and ultimately triggering apoptosis in cancer cells. This mechanism also explains the observed synergy with DNA-damaging agents like platinum-based drugs, as the cancer cells' ability to repair the drug-induced damage is compromised.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the RPA-ssDNA interaction with promising preclinical anti-cancer activity, both as a single agent and in combination with chemotherapy. Its well-defined mechanism of action and favorable in vivo efficacy and safety profile make it a strong candidate for further clinical development. Future studies should focus on optimizing its pharmacokinetic properties, exploring its efficacy in a broader range of cancer models, and identifying predictive biomarkers to guide its clinical application. The development of this compound represents a significant step forward in targeting the DNA damage response for cancer therapy.

References

TDRL-551: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor TDRL-551 and its effects on cell cycle progression. This compound is a potent inhibitor of Replication Protein A (RPA), a critical component of the DNA replication and repair machinery.[1] By targeting the interaction between RPA and single-stranded DNA (ssDNA), this compound presents a promising avenue for anticancer therapy, particularly in combination with DNA-damaging agents.[1] This document outlines the core mechanism of this compound, its impact on cell cycle phases, detailed experimental protocols for its evaluation, and visual representations of the associated biological pathways and workflows.

Core Mechanism of Action

This compound functions by directly binding to the RPA protein, thereby inhibiting its interaction with ssDNA.[1] This disruption of the RPA-ssDNA complex is crucial, as RPA is essential for protecting single-stranded DNA from damage, initiating DNA replication, and participating in DNA repair pathways such as nucleotide excision repair (NER) and homologous recombination (HR).[1] By inhibiting RPA, this compound can induce replication stress and sensitize cancer cells to other chemotherapeutic agents that cause DNA damage, such as platinum-based drugs.[1]

While direct quantitative data for this compound's effect on cell cycle progression is not extensively published, its parent compound, TDRL-505, has been shown to induce a G1 cell cycle arrest.[1] This suggests that this compound may exert a similar effect, preventing cells from entering the S phase, the primary phase of DNA replication.

Quantitative Data Summary

Due to the limited availability of specific quantitative cell cycle analysis data for this compound in publicly accessible literature, the following table presents illustrative data based on the known G1 arrest effect of the parent compound, TDRL-505, and the general mechanism of RPA inhibitors. This table represents a hypothetical outcome of a flow cytometry experiment assessing cell cycle distribution after treatment with this compound.

Table 1: Illustrative Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.2 ± 2.1 | 28.7 ± 1.5 | 16.1 ± 0.9 |

| This compound (10 µM) | 72.8 ± 3.4 | 15.3 ± 2.0 | 11.9 ± 1.3 |

| This compound (25 µM) | 85.1 ± 4.0 | 8.2 ± 1.1 | 6.7 ± 0.8 |

Data are represented as mean ± standard deviation from a hypothetical experiment and are intended for illustrative purposes only.

Experimental Protocols

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol details the methodology for analyzing the cell cycle distribution of a cell population treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Clonogenic Survival Assay

This assay is used to determine the long-term efficacy of this compound by assessing the ability of single cells to form colonies after treatment.

Materials:

-

Complete cell culture medium

-

Trypsin-EDTA

-

6-well plates

-

Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Prepare a single-cell suspension of the desired cell line. Seed a precise number of cells (e.g., 200, 500, 1000 cells) into each well of a 6-well plate. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Treatment: Allow the cells to adhere for 24 hours. Treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days). The medium can be replaced every 3-4 days if necessary.

-

Colony Fixation and Staining: After the incubation period, aspirate the medium and gently wash the wells with PBS. Fix the colonies by adding 1 mL of 100% methanol (B129727) to each well for 10 minutes. Aspirate the methanol and add 1 mL of crystal violet staining solution to each well. Incubate for 10-20 minutes at room temperature.

-

Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

-

Calculation of Surviving Fraction: The surviving fraction is calculated as: (number of colonies formed / number of cells seeded) / (plating efficiency of control cells).

Visualizations

Caption: Proposed signaling pathway of this compound leading to G1 cell cycle arrest.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Caption: Workflow for performing a clonogenic survival assay.

References

The Structural Blueprint for Enhanced RPA Inhibition: A Technical Guide to the Structure-Activity Relationship of TDRL-551 and its Analogs

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TDRL-551, a potent inhibitor of the Replication Protein A (RPA)-DNA interaction, and its analogs. Designed for researchers, scientists, and drug development professionals, this document details the quantitative data from key experiments, outlines the methodologies used, and visualizes the underlying biological pathways and experimental workflows.

Core Findings:

This compound emerged as a lead compound from a screening of analogs of the initial hit, TDRL-505. The SAR studies revealed that specific modifications to the TDRL-505 scaffold significantly enhance its inhibitory activity against RPA. This compound demonstrated a greater than two-fold increase in potency compared to its parent compound in both in vitro and cellular assays.[1] This enhanced activity is attributed to optimized interactions with the DNA binding domains (DBDs) A and B of the RPA70 subunit.

Quantitative Analysis of TDRL-505 Analogs

The following table summarizes the in vitro inhibitory activity of this compound and key analogs against the RPA-ssDNA interaction, as determined by an Electrophoretic Mobility Shift Assay (EMSA).

| Compound | Structure | IC50 (µM) |

| TDRL-505 | (Structure of TDRL-505) | 38 |

| This compound | (Structure of this compound) | 18 |

| Analog 1 | (Structure with methyl ether) | >125 |

| Analog 2 | (Structure with isopropyl ether) | 50 |

| Analog 4 | (Structure with alternate phenyl substitution) | 45 |

| Analog 6 | (Structure with alternate phenyl substitution) | 60 |

| Analog 7 | (Structure with alternate phenyl substitution) | 75 |

Data sourced from a study on novel RPA inhibitors.[1]

In cellular assays, this compound maintained its superior potency. In a clonogenic survival assay using an epithelial ovarian cancer (EOC) cell line, this compound exhibited an IC50 of 25 µM, while TDRL-505 had an IC50 of 55 µM.[1]

Structure-Activity Relationship (SAR) Insights

The development of this compound from TDRL-505 was guided by systematic modifications to the parent structure. The key takeaways from the SAR studies are as follows:

-

Alkyl Ether Moiety on the Quinoline (B57606) Ring: Alterations to the ethyl ether group on the quinoline ring of TDRL-505 were found to be detrimental to inhibitory activity. Replacing the ethyl group with a smaller methyl group or a bulkier isopropyl group resulted in a slight decrease in potency.[1]

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring played a critical role in modulating the inhibitory activity of the compounds. The specific substitution pattern of this compound was found to be optimal for binding to the RPA protein.

Mechanism of Action and Downstream Effects

This compound exerts its effect by directly binding to the RPA protein, thereby inhibiting its interaction with single-stranded DNA (ssDNA).[1] This inhibition specifically targets the high-affinity DNA binding core of RPA, comprising DNA binding domains A and B (DBD-A/B).[1] By preventing RPA from binding to ssDNA, this compound disrupts essential DNA metabolic processes, including DNA replication and repair.

The inhibition of RPA function by this compound has been shown to induce synthetic lethality in cancer cells, particularly in combination with DNA damaging agents. It demonstrates synergistic effects with platinum-based chemotherapeutics and topoisomerase II inhibitors like etoposide.[1] This synergy arises from the compound's ability to compromise the repair of DNA lesions induced by these agents, leading to the accumulation of DNA damage and subsequent cell death.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Inhibition

This protocol outlines the in vitro method used to determine the IC50 values of this compound and its analogs.

Materials:

-

Purified recombinant human RPA protein

-

32P-labeled single-stranded DNA oligonucleotide (e.g., 34-mer)

-

This compound and analog compounds dissolved in DMSO

-

Binding buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol)

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer (Tris-borate-EDTA)

-

Phosphorimager system for visualization and quantification

Procedure:

-

A reaction mixture is prepared containing the binding buffer, purified RPA protein (e.g., 25 nM), and the 32P-labeled ssDNA probe (e.g., 1 nM).

-

This compound or its analogs are added to the reaction mixture at varying concentrations (typically ranging from 0 to 125 µM). A DMSO-only control is included.

-

The reaction mixtures are incubated at room temperature for a specified time (e.g., 30 minutes) to allow for binding to occur.

-

Following incubation, the samples are loaded onto a pre-run native polyacrylamide gel.

-

Electrophoresis is carried out in TBE buffer at a constant voltage until the free DNA probe has migrated a sufficient distance.

-

The gel is dried and exposed to a phosphor screen.

-

The screen is imaged using a phosphorimager, and the bands corresponding to the RPA-DNA complex and free DNA are quantified.

-

The percentage of RPA-DNA binding inhibition is calculated for each compound concentration relative to the DMSO control.

-

The IC50 value, the concentration of the compound that inhibits 50% of RPA-DNA binding, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for EMSA-based RPA inhibition assay.

References

In Vitro Characterization of TDRL-551: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of TDRL-551, a small molecule inhibitor of Replication Protein A (RPA). The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action, potency, and cellular effects, supported by detailed experimental protocols and visual representations of key biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound and its predecessor, TDRL-505. This data highlights the enhanced potency of this compound in inhibiting the crucial RPA-DNA interaction and its efficacy as a single anti-cancer agent.

| Compound | In Vitro IC50 (µM) for RPA-DNA Binding Inhibition | Reference |

| This compound | 18 | [1] |

| TDRL-505 | 38 | [1] |

| Compound | Cellular IC50 (µM) in A2780 EOC Cell Line (Clonogenic Survival Assay) | Reference |

| This compound | 25 | [1] |

| TDRL-505 | 55 | [1] |

Mechanism of Action

This compound exerts its activity by directly inhibiting the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA).[1] In silico docking analyses and subsequent in vitro assays have confirmed that this compound binds directly to the RPA protein, rather than intercalating with DNA, to prevent the formation of the RPA-ssDNA complex.[1] This inhibitory action is crucial as RPA is a key protein in DNA replication, repair, and recombination.[2][3][4][5] Specifically, this compound has been shown to inhibit the binding of the major high-affinity DNA binding domains of RPA (DBD-A and DBD-B) to DNA.[1] The inhibition of RPA's function leads to increased replication stress and can abrogate the ATR kinase signaling pathway.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Binding Inhibition

This assay is used to qualitatively and quantitatively assess the inhibition of RPA's DNA binding activity by this compound.

Materials:

-

Purified human RPA protein

-

Single-stranded DNA (ssDNA) oligonucleotide probe (e.g., 30-70 nucleotides in length), end-labeled with a fluorescent or radioactive tag

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Binding Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol)

-

Native polyacrylamide gel (e.g., 6-8%)

-

TBE or TGE running buffer

-

Loading dye (non-denaturing)

-

Imaging system (autoradiography film or fluorescence scanner)

Procedure:

-

Prepare binding reactions in microcentrifuge tubes on ice. To each tube, add the binding buffer, a constant amount of purified RPA protein, and varying concentrations of this compound (e.g., ranging from 1–125 µM).[1] Include a vehicle control (solvent only).

-

Incubate the reactions for 15-30 minutes at room temperature to allow for the binding of this compound to RPA.

-

Add the labeled ssDNA probe to each reaction tube and incubate for another 15-30 minutes at room temperature to allow for RPA-DNA binding.

-

Add non-denaturing loading dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis at a constant voltage until the free probe has migrated a sufficient distance.

-

Visualize the bands using an appropriate imaging system. The RPA-ssDNA complex will migrate slower than the free ssDNA probe. The intensity of the shifted band will decrease with increasing concentrations of this compound.

-

Quantify the band intensities to determine the IC50 value of this compound for RPA-DNA binding inhibition.

Fluorescence Displacement Assay

This assay confirms that this compound directly interacts with RPA and does not bind to DNA.

Materials:

-

Double-stranded DNA (dsDNA)

-

A fluorescent DNA intercalating dye (e.g., SYBR Green)

-

This compound

-

A known DNA intercalator as a positive control (e.g., Doxorubicin)

-

Buffer (e.g., PBS)

-

Fluorometer or plate reader

Procedure:

-

Prepare a solution of dsDNA and the fluorescent dye in the buffer. Allow it to incubate to form a stable fluorescent complex.

-

In a multi-well plate, add the DNA-dye complex to each well.

-

Add increasing concentrations of this compound to the wells. Include a vehicle control and a positive control (known DNA intercalator).

-

Incubate the plate for a short period at room temperature.

-

Measure the fluorescence intensity in each well using a fluorometer.

-

A decrease in fluorescence intensity indicates displacement of the dye from the DNA, signifying that the compound binds to DNA. No change in fluorescence with increasing concentrations of this compound confirms that it does not bind to DNA.[1]

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the reproductive viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A2780 epithelial ovarian cancer cells)

-

Complete cell culture medium

-

This compound

-

6-well or 10 cm culture dishes

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., methanol:acetic acid 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Plate cells in a 6-well plate at a density of 100,000 cells/well and allow them to adhere for at least 18 hours.[1]

-

Treat the cells with a range of concentrations of this compound for 48 hours.[1] Include a vehicle control.

-

After treatment, trypsinize the cells, count them, and re-plate a known number of cells (e.g., 500-1000 cells/dish) into 10 cm dishes.[1]

-

Incubate the dishes for 8-10 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).[1]

-

After the incubation period, wash the colonies with PBS, fix them with the fixing solution for 5-10 minutes, and then stain with crystal violet for 15-30 minutes.

-

Gently wash the dishes with water and allow them to air dry.

-

Count the number of colonies in each dish.

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition to determine the IC50 value of this compound for cell survival.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways related to the activity of this compound.

References

- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Monitoring Replication Protein A (RPA) dynamics in homologous recombination through site-specific incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

TDRL-551: A Novel Inhibitor of Replication Protein A and its Critical Role in Genomic Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Genomic instability is a hallmark of cancer, and targeting the intricate cellular machinery that maintains the integrity of our DNA represents a promising therapeutic strategy. TDRL-551 has emerged as a potent small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) network. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in modulating genomic stability. We delve into the preclinical data supporting its single-agent anticancer activity and its synergistic effects with conventional chemotherapeutics. This document is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Guardian of the Genome - Replication Protein A

Replication Protein A (RPA) is a heterotrimeric, single-stranded DNA (ssDNA)-binding protein essential for maintaining genomic stability. It plays a pivotal role in multiple DNA metabolic processes, including:

-

DNA Replication: RPA binds to and stabilizes unwound ssDNA at the replication fork, preventing the formation of secondary structures and protecting it from nuclease degradation.

-

DNA Repair: RPA is a key player in several DNA repair pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR), where it recognizes and binds to ssDNA intermediates at sites of DNA damage.

-

DNA Damage Checkpoint Activation: By coating ssDNA, RPA serves as a platform for the recruitment of sensor proteins, most notably the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which initiates a signaling cascade to arrest the cell cycle and allow for DNA repair.

Given its central role in these critical cellular processes, RPA is an attractive target for anticancer drug development. Many cancer cells exhibit a heightened reliance on the DNA damage response to cope with increased replicative stress and to repair the DNA lesions induced by chemotherapy and radiotherapy.

This compound: A Targeted Inhibitor of the RPA-ssDNA Interaction

This compound is a novel, reversible small molecule inhibitor that directly targets RPA, preventing its interaction with ssDNA.[1] It is an analog of the previously reported RPA inhibitor, TDRL-505, but exhibits more than a two-fold increase in in vitro activity.[1] By binding to RPA, this compound disrupts its ability to carry out its essential functions in DNA replication and repair, thereby compromising the genomic stability of cancer cells.

Mechanism of Action

This compound exerts its effects by directly binding to the RPA protein, specifically inhibiting the interaction of its major DNA-binding domains (DBDs) A and B with ssDNA.[1] This inhibition is not due to an interaction with the DNA itself.[1] The disruption of the RPA-ssDNA interaction has several downstream consequences that contribute to its anticancer activity:

-

Inhibition of DNA Repair: By preventing RPA from binding to ssDNA intermediates, this compound hampers the progression of both NER and HR pathways. This sensitizes cancer cells to DNA-damaging agents like platinum-based chemotherapy.[1]

-

Induction of Replicative Stress: While this compound appears to be more specific in targeting the repair functions of RPA, its inhibition of RPA's role in replication can lead to the stalling and collapse of replication forks, especially when combined with topoisomerase II inhibitors like etoposide.[1]

-

Abrogation of the DNA Damage Checkpoint: The binding of RPA to ssDNA is a critical upstream event for the activation of the ATR-Chk1 signaling pathway. This compound has been shown to inhibit the ATR-dependent phosphorylation of downstream targets like p53, suggesting it can disrupt this crucial checkpoint.

Quantitative Data on the Efficacy of this compound

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Compound | Cell Line | IC50 (µM) | Reference |

| RPA-ssDNA Binding (EMSA) | This compound | N/A | 18 | [1] |

| TDRL-505 | N/A | 38 | [1] | |

| Clonogenic Survival | This compound | A2780 (Epithelial Ovarian Cancer) | 25 | [1] |

| TDRL-505 | A2780 (Epithelial Ovarian Cancer) | 55 | [1] |

Table 2: In Vivo Antitumor Activity of this compound in a NSCLC Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 22 | % Tumor Growth Inhibition | Reference |

| Vehicle Control | N/A | ~1200 | 0% | [1] |

| This compound | 200 mg/kg, biweekly | ~600 | ~50% | [1] |

| Carboplatin (B1684641) | 50 mg/kg, weekly | ~600 | ~50% | [1] |

| This compound + Carboplatin | As above | ~300 | ~75% | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Electrophoretic Mobility Shift Assay (EMSA) for RPA-ssDNA Binding

This assay is used to qualitatively and quantitatively assess the ability of this compound to inhibit the binding of RPA to ssDNA.

Materials:

-

Purified full-length, heterotrimeric human RPA (fl-RPA)

-

5'-[³²P]-labeled 34-base single-stranded DNA oligonucleotide

-

This compound (dissolved in DMSO)

-

EMSA Binding Buffer: 20 mM HEPES (pH 7.0), 1 mM DTT, 0.001% NP-40, 100 mM NaCl, 5 mM MgCl₂, 50 µg/ml bovine serum albumin (BSA)

-

Native polyacrylamide gel (e.g., 6%)

-

0.5x TBE buffer

-

Phosphorimager system

Protocol:

-

Prepare EMSA reactions (20 µL final volume) by combining 50 nM fl-RPA with varying concentrations of this compound (e.g., 1–125 µM) in EMSA Binding Buffer.

-

Incubate the RPA and this compound mixture at room temperature for 15 minutes to allow for binding.

-

Add 2.5 nM of the 5'-[³²P]-labeled 34-base ssDNA probe to each reaction.

-

Incubate the reactions for an additional 15 minutes at room temperature.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis in 0.5x TBE buffer until the free DNA probe has migrated a sufficient distance.

-

Dry the gel and expose it to a phosphorimager screen.

-

Quantify the band intensities for the RPA-ssDNA complex and the free DNA probe to determine the percentage of inhibition at each this compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound, either alone or in combination with other agents.

Materials:

-

Cancer cell line of interest (e.g., A2780)

-

Complete cell culture medium

-

This compound and/or other cytotoxic agents

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.5% crystal violet)

Protocol:

-

Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours). For combination studies, co-treat with the second agent.

-

After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

After the incubation period, wash the plates with PBS and fix the colonies with the fixing solution for 15-30 minutes.

-

Stain the colonies with crystal violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

-

Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.

In Vivo NSCLC Xenograft Study

This protocol outlines the methodology for evaluating the antitumor efficacy of this compound in a mouse model of non-small cell lung cancer.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Human NSCLC cell line (e.g., H460)

-

This compound formulation (e.g., 20% DMSO, 10% Tween 80, 70% PBS)

-

Carboplatin (dissolved in water)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant a known number of H460 cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, this compound + carboplatin).

-

Administer this compound via intraperitoneal (IP) injection at a dose of 200 mg/kg on a biweekly schedule.

-

Administer carboplatin via IP injection at a dose of 50 mg/kg on a weekly schedule.

-

Administer the combination treatment according to the individual drug schedules.

-

Measure tumor volumes using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Plot the mean tumor volume for each group over time to assess treatment efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of the experiments used to characterize its activity.

This compound Inhibition of the ATR-Mediated DNA Damage Response

Caption: this compound inhibits the binding of RPA to ssDNA, disrupting the ATR-mediated DNA damage response.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A generalized workflow for the in vitro characterization of this compound's activity.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a fundamental process in cancer cell survival – the maintenance of genomic stability. By inhibiting the critical functions of RPA, this compound demonstrates single-agent anticancer activity and, more importantly, synergizes with established DNA-damaging chemotherapies. The data presented in this guide underscore the potential of RPA inhibition as a strategy to overcome resistance to platinum-based treatments in cancers such as non-small cell lung and ovarian cancer.

Future research should focus on a more detailed elucidation of the downstream signaling consequences of this compound treatment, including a comprehensive analysis of its effects on cell cycle progression and the induction of apoptosis. Further in vivo studies in a broader range of cancer models are warranted to fully assess its therapeutic potential. Additionally, the development of predictive biomarkers to identify patient populations most likely to respond to this compound-based therapies will be crucial for its successful clinical translation. The continued investigation of this compound and other RPA inhibitors holds the promise of delivering novel and effective treatments for a variety of malignancies.

References

TDRL-551: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDRL-551 is a small molecule inhibitor targeting the critical protein-DNA interactions of Replication Protein A (RPA).[1] RPA is a key component in DNA replication, repair, and the DNA damage response, making it a compelling target in oncology.[1][2][3] This document provides a comprehensive technical overview of the preclinical data supporting the potential therapeutic applications of this compound in cancer treatment. It details the mechanism of action, summarizes in vitro and in vivo efficacy data, and provides an in-depth look at the experimental protocols used to generate this data. Particular focus is given to the synergistic effects of this compound with platinum-based chemotherapies in non-small cell lung cancer (NSCLC) and epithelial ovarian cancer (EOC) models.[1]

Introduction: The Rationale for Targeting Replication Protein A

Replication Protein A (RPA) is a heterotrimeric protein complex essential for maintaining genomic stability.[3][4] It binds to single-stranded DNA (ssDNA) intermediates that form during DNA replication, recombination, and repair processes.[2][3] By protecting ssDNA from nuclease degradation and preventing the formation of secondary structures, RPA facilitates the recruitment of downstream DNA repair enzymes.[2][3]

Many cancer cells exhibit a heightened reliance on DNA repair pathways to cope with increased replicative stress and the DNA-damaging effects of chemotherapy.[5] This dependency presents a therapeutic window for inhibitors of key DNA repair proteins like RPA. By inhibiting RPA, this compound is hypothesized to disrupt DNA repair, leading to the accumulation of lethal DNA damage, particularly in combination with DNA-damaging agents.[1]

Mechanism of Action of this compound

This compound functions by directly binding to RPA and inhibiting its interaction with single-stranded DNA.[1] This was confirmed through electrophoretic mobility shift assays (EMSA), which demonstrated that this compound does not bind to DNA directly but rather to the RPA protein, thereby preventing the formation of the RPA-ssDNA complex.[1] The inhibitory action of this compound is targeted towards the major high-affinity DNA binding core of RPA, specifically the DBD-A/B domains.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Compound | In Vitro IC₅₀ (µM) (EMSA) | Cellular IC₅₀ (µM) (Clonogenic Survival - A2780 EOC cells) |

| TDRL-505 (Predecessor) | 25 | 30 |

| This compound | 12 | 15 |

| Data sourced from Neher et al., 2014.[1] |

Table 2: In Vivo Efficacy of this compound in H460 NSCLC Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 22 ± SEM |

| Untreated Control | Vehicle | ~1200 |

| Carboplatin (B1684641) | 50 mg/kg, once weekly | ~600 |

| This compound | 200 mg/kg, biweekly | ~600 |

| Carboplatin + this compound | Combination of above | ~300 |

| Data extrapolated from graphical representations in Neher et al., 2014.[1] |

Table 3: In Vivo Tolerability of this compound

| This compound Dose (IP) | Body Weight Change |

| Up to 200 mg/kg | No weight loss observed |

| 300 mg/kg | Slight decrease, but <10% loss |

| Data sourced from Neher et al., 2014.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To determine the in vitro inhibition of RPA-DNA binding by this compound.

-

Reaction Mixture: 20 μL reactions were prepared containing 50 nM full-length human RPA, 2.5 nM 5'-[³²P]-labeled 34-base DNA oligonucleotide, 20mM HEPES (pH 7.0), 1mM DTT, 0.001% NP-40, 100 mM NaCl, 5 mM MgCl₂, and 50 μg/ml bovine serum albumin (BSA).

-

Inhibitor Incubation: this compound, suspended in DMSO, was titrated into the reaction mixture. The final DMSO concentration was maintained at or below 5%. RPA was pre-incubated with the inhibitor or a DMSO control for 30 minutes before the addition of the DNA substrate.

-

Electrophoresis and Analysis: The reaction products were separated on a polyacrylamide gel, which was subsequently dried and exposed to a phosphor screen. The resulting bands, representing free DNA and the RPA-DNA complex, were quantified to determine the extent of inhibition and calculate IC₅₀ values.[1]

Clonogenic Survival Assays

-

Objective: To assess the single-agent and synergistic cytotoxic effects of this compound in cancer cell lines.

-

Cell Plating: A2780 epithelial ovarian cancer cells were plated in either 6-well (100,000 cells/well) or 24-well (25,000 cells/well) plates and incubated for at least 18 hours.

-

Treatment: Cells were treated with this compound, cisplatin, or etoposide (B1684455) alone, or in combination, for 48 hours.

-

Colony Formation: After treatment, cells were trypsinized, re-plated in 10 cm dishes (500–1000 cells/dish), and incubated for 8–10 days to allow for colony formation.

-

Analysis: Colonies were fixed, stained with crystal violet, and counted. The surviving fraction was calculated relative to untreated controls. For synergy assessment, the Combination Index (CI) was calculated, where a CI < 1 indicates a synergistic effect.[1]

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-cancer efficacy and tolerability of this compound alone and in combination with carboplatin in a non-small cell lung cancer model.

-

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice were used. All studies were conducted under approved institutional animal care and use committee guidelines.

-

Tumor Implantation: 2 x 10⁶ H460 NSCLC cells in Matrigel were implanted into the hind flanks of 8–10 week old mice.

-

Randomization and Treatment: Once tumors reached a volume of 32–152.5 mm³, mice were randomized into four treatment arms (n=14 per group):

-

Untreated Control (Vehicle)

-

Carboplatin (50 mg/kg, IP, once weekly)

-

This compound (200 mg/kg, IP, biweekly)

-

Carboplatin + this compound

-

-

Monitoring: Tumor volumes were monitored biweekly by caliper measurement using the formula: volume = length x (width)² x 0.5. Body weight was also monitored to assess toxicity.

-

Tolerability Study: A separate cohort of naïve NOD/SCID mice was used to assess the safety and tolerability of increasing concentrations of this compound administered intraperitoneally three times a week for two weeks.[1]

Therapeutic Applications and Future Directions

The preclinical data strongly suggest that this compound has potential as both a single agent and a synergistic partner with platinum-based chemotherapy in oncology.[1] The single-agent activity is likely due to the essential role of RPA in DNA replication in rapidly dividing cancer cells.[1] The synergistic effect with platinum agents is particularly promising, as it offers a strategy to overcome chemoresistance, a major clinical challenge.[1] Platinum drugs induce DNA adducts, and by inhibiting RPA, this compound prevents the repair of this damage, leading to enhanced cancer cell death.[1]

While this compound has demonstrated proof-of-concept for RPA inhibition, further development may focus on optimizing its pharmacological properties. Indeed, subsequent research has focused on developing second-generation RPA inhibitors with improved solubility and cellular uptake, building on the foundation laid by this compound.[6][7] Future studies should continue to explore the efficacy of RPA inhibitors in a broader range of cancer types, investigate potential biomarkers of response, and ultimately translate these promising preclinical findings into clinical trials. The data for this compound provides a robust rationale for the continued investigation of RPA inhibition as a valuable therapeutic strategy in oncology.

References

- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Replication protein A: a multifunctional protein with roles in DNA replication, repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replication protein A - Wikipedia [en.wikipedia.org]

- 4. Functional characterization of a cancer causing mutation in human Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]

- 6. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In Vivo Targeting Replication Protein A for Cancer Therapy [frontiersin.org]

An In-depth Technical Guide to the Early-Stage Biological Effects of TDRL-551

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into TDRL-551, a novel small molecule inhibitor of Replication Protein A (RPA). The information presented herein is synthesized from preclinical studies to serve as a foundational resource for professionals in the field of oncology and drug development.

Core Mechanism of Action

This compound is a chemical inhibitor designed to disrupt the critical interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA).[1][2][3] RPA is a crucial protein complex in DNA replication, repair (specifically Nucleotide Excision Repair - NER and Homologous Recombination - HR), and the activation of DNA damage checkpoints.[1][4][5] By binding directly to the primary DNA binding domains (DBD-A and DBD-B) of the RPA70 subunit, this compound allosterically prevents RPA from engaging with ssDNA.[1][4] This inhibition of RPA's function is the central tenet of this compound's anticancer activity. It does not bind to DNA directly.[1]

The therapeutic strategy is based on the principle that cancer cells, which often have a high replicative rate and reliance on DNA repair pathways, are particularly vulnerable to the inhibition of RPA.[2][3] By impairing these repair mechanisms, this compound can induce synthetic lethality and sensitize cancer cells to conventional DNA-damaging chemotherapeutics.[1]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity

| Assay Type | Cell Line | Parameter | Value | Reference |

| Clonogenic Survival | A2780 (Epithelial Ovarian Cancer) | IC₅₀ | 25 µM | [1] |

| Clonogenic Survival | A2780 (Epithelial Ovarian Cancer) | IC₅₀ (TDRL-505) | 55 µM | [1] |

| EMSA (DNA Binding) | N/A (In vitro) | IC₅₀ | ~50 µM | [1] |

Note: this compound is noted to be more than twice as potent as its analog, TDRL-505, in cellular assays.[1]

Table 2: Synergistic Activity with Chemotherapeutic Agents

| Cell Line | Combination Agent | Effect | Observation | Reference |

| A2780 | Cisplatin (Pt) | Synergy | Combination Index (CI) < 1 at ≥0.5 fraction of cells affected. | [1] |

| A2780 | Etoposide | Synergy | This compound enhances the effectiveness of the topoisomerase II inhibitor. | [1] |

Table 3: In Vivo Efficacy & Tolerability (H460 NSCLC Xenograft Model)

| Treatment Group | Dosing Schedule | Outcome | Reference |

| This compound | 200 mg/kg (i.p.), biweekly | Similar tumor growth inhibition to Carboplatin. | [1] |

| Carboplatin | Once per week | Significant tumor growth inhibition vs. control. | [1][4] |

| This compound + Carboplatin | See individual schedules | Slowest tumor growth among all groups. | [1] |

| Tolerability | Up to 200 mg/kg (i.p.) | Good safety profile, no significant weight loss. | [1] |

| Tolerability | 300 mg/kg (i.p.) | Slight decrease in body weight (<10%). | [1] |

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Binding

This protocol outlines the method used to determine the in vitro IC₅₀ of this compound for RPA's DNA binding activity.

-

Reaction Mixture Preparation: Purified RPA protein is incubated with varying concentrations of this compound (e.g., 1–125 µM) in a suitable binding buffer.

-

Substrate Addition: A labeled ssDNA oligonucleotide probe is added to the mixture.

-

Incubation: The reaction is incubated to allow for RPA-ssDNA binding to reach equilibrium.

-

Electrophoresis: The reaction products are resolved on a non-denaturing polyacrylamide gel.

-

Analysis: The gel is imaged, and the amount of protein-DNA complex is quantified relative to the free DNA probe. The data is then fitted using non-linear regression to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the RPA-DNA binding.[1]

Clonogenic Survival Assay

This assay assesses the long-term viability and proliferative capacity of cancer cells after treatment.

-

Cell Plating: A specific number of cells (e.g., A2780) are seeded into culture plates.

-

Treatment: After allowing cells to attach, they are treated with a range of concentrations of this compound, a combination agent, or vehicle control for a specified duration (e.g., 48 hours).

-

Recovery: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for a period of 7-14 days to allow for colony formation.

-

Staining & Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of ≥50 cells.

-

Data Analysis: The number of colonies in treated wells is normalized to the untreated control to determine cellular viability. IC₅₀ values are calculated from the resulting dose-response curves.[1]

Human Tumor Xenograft Study in Mice

This protocol describes the in vivo assessment of this compound's anticancer activity.

-

Tumor Implantation: Human cancer cells (e.g., H460 NSCLC) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Groups: Mice are randomized into groups: (1) Vehicle Control, (2) this compound alone, (3) Chemotherapeutic agent alone (e.g., Carboplatin), (4) this compound + Chemotherapeutic agent.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) on a biweekly schedule, while Carboplatin is given weekly.[1][4]

-

Monitoring: Tumor volumes are measured biweekly using calipers.[1] Animal body weight and general health are monitored as indicators of toxicity.

-

Endpoint: The study is concluded after a predetermined period (e.g., 2 weeks post-treatment initiation), and average tumor volumes for each group are reported.[1]

Synergistic Therapeutic Rationale

The potentiation of platinum-based chemotherapy by this compound is a cornerstone of its therapeutic potential. Platinum agents induce cell death by forming DNA adducts, which disrupt replication and transcription.[1] Cancer cells can overcome this damage using the NER and HR repair pathways, in which RPA is an essential component. By inhibiting RPA, this compound effectively disables these primary repair mechanisms, leaving the cancer cells unable to resolve the platinum-induced DNA lesions, leading to enhanced cell death.[1]

Future Directions

Early-stage research has established this compound as a promising inhibitor of the RPA-DNA interaction.[1][4] Subsequent efforts have focused on structure-guided optimization of the this compound scaffold to improve potency, solubility, and cellular uptake.[5] Furthermore, this compound is being utilized as a "warhead" in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the targeted degradation of the RPA protein, which may offer improved efficacy and duration of action.[6]

References

- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Guided Optimization of Replication Protein A (RPA)-DNA Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

TDRL-551: A Novel Inhibitor of Homologous Recombination Through Targeted RPA Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule TDRL-551, a potent inhibitor of Replication Protein A (RPA). By disrupting the RPA-DNA interaction, this compound effectively stalls the homologous recombination (HR) DNA repair pathway, a critical mechanism for maintaining genomic stability.[1][2][3] This targeted action makes this compound a promising candidate for cancer therapy, particularly in sensitizing tumors to DNA-damaging agents like platinum-based chemotherapy.[1][2]

Core Mechanism of Action